2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity. This compound is of significant interest in pharmaceutical chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a cyclization reaction, often involving a precursor such as 2-chloropyridine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted imidazole and pyridine derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the imidazole and pyridine rings contribute to its overall biological activity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-YL)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)pyridine: Lacks the imidazole ring, leading to reduced biological activity.
2-(1H-Imidazol-1-YL)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and activity.
Uniqueness
2-(1H-Imidazol-1-YL)-6-(trifluoromethyl)pyridine hydrochloride is unique due to the specific positioning of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-imidazol-1-yl-6-(trifluoromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLSQTCRGHONCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682401 |
Source
|
Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-29-3 |
Source
|
Record name | Pyridine, 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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